
3-(Tetrahydrofuran-2-yl)propyl dodecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Tetrahydrofuran-2-yl)propyl dodecanoate is a chemical compound with the molecular formula C19H36O3 and a molecular weight of 312.4873 g/mol It is characterized by the presence of a tetrahydrofuran ring attached to a propyl chain, which is further linked to a dodecanoate ester group
Métodos De Preparación
The synthesis of 3-(Tetrahydrofuran-2-yl)propyl dodecanoate typically involves a multi-step process. One common synthetic route includes the ring opening of 2,5-dimethylfuran to form 2,5-hexanedione, followed by aldol condensation with aldehydes, and subsequent hydrogenation-cyclization to generate the desired tetrahydrofuran derivative . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Análisis De Reacciones Químicas
3-(Tetrahydrofuran-2-yl)propyl dodecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using suitable reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include catalysts, solvents, and specific temperature and pressure conditions.
Aplicaciones Científicas De Investigación
3-(Tetrahydrofuran-2-yl)propyl dodecanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(Tetrahydrofuran-2-yl)propyl dodecanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to receptors or enzymes, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
3-(Tetrahydrofuran-2-yl)propyl dodecanoate can be compared with other similar compounds, such as:
- 3-(Tetrahydrofuran-2-yl)propanal
- 3-(Tetrahydrofuran-2-yl)propan-1-ol These compounds share the tetrahydrofuran ring structure but differ in their functional groups and chain lengths. The uniqueness of this compound lies in its specific ester group and longer carbon chain, which may impart distinct chemical and physical properties .
Propiedades
Número CAS |
5453-18-9 |
|---|---|
Fórmula molecular |
C19H36O3 |
Peso molecular |
312.5 g/mol |
Nombre IUPAC |
3-(oxolan-2-yl)propyl dodecanoate |
InChI |
InChI=1S/C19H36O3/c1-2-3-4-5-6-7-8-9-10-15-19(20)22-17-12-14-18-13-11-16-21-18/h18H,2-17H2,1H3 |
Clave InChI |
TWMYTXPKFHKPAQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC(=O)OCCCC1CCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



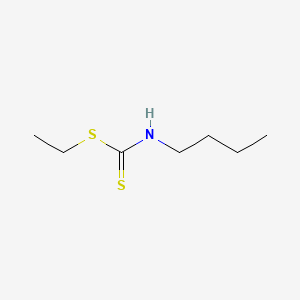
![N-[2-(5-Bromo-1H-indol-3-yl)ethyl]-2-chloropyridine-3-carboxamide](/img/structure/B12914871.png)
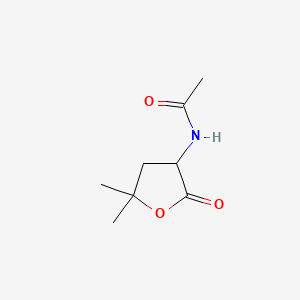
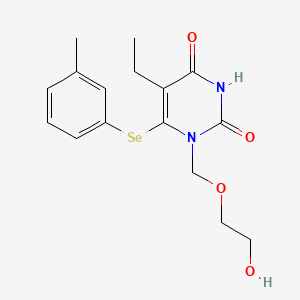



![N-{2-[5-(Methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]phenyl}acetamide](/img/structure/B12914910.png)

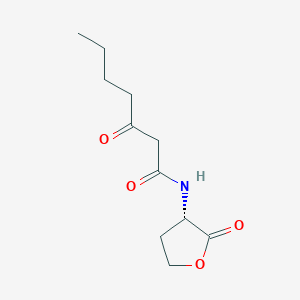
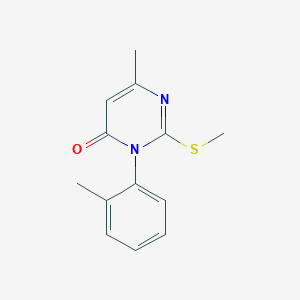

![1-chloro-3-methyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-b]indole](/img/structure/B12914945.png)
